Talbutal-d5 is a deuterated derivative of talbutal, a barbiturate known for its sedative properties. The chemical structure of Talbutal-d5 is represented by the molecular formula , indicating the presence of five deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in analytical chemistry, particularly in mass spectrometry, where it serves as an internal standard due to its unique mass signature and chemical behavior that closely resembles that of the non-deuterated form .
Similar to other barbiturates, Talbutal-d5 exhibits central nervous system depressant effects. It acts primarily by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism leads to increased chloride ion influx, resulting in neuronal hyperpolarization and subsequent sedation or hypnosis . While Talbutal-d5 itself may not be used therapeutically due to its labeling as an analytical standard, the parent compound talbutal is associated with various clinical effects, including sedation and anxiolysis.
The synthesis of Talbutal-d5 typically involves the deuteration of talbutal through methods such as:
These methods ensure that the final product retains the structural integrity and pharmacological properties of talbutal while providing a distinct mass profile for analytical applications .
Talbutal-d5 is primarily utilized in research and analytical chemistry. Its applications include:
These applications leverage its structural similarity to talbutal while benefiting from the unique characteristics imparted by deuteration .
Research on Talbutal-d5 focuses on its interactions with various biological systems, particularly its binding affinity at GABA_A receptors. Studies indicate that barbiturates like talbutal enhance GABAergic transmission, leading to increased sedative effects. Interaction studies often compare Talbutal-d5 with other barbiturates to evaluate differences in potency and efficacy at these receptors . Furthermore, Talbutal-d5 may also be used in drug-drug interaction studies to assess how it influences or is influenced by other central nervous system-active compounds.
Talbutal-d5 belongs to a class of compounds known as barbiturates, which share structural features and pharmacological effects. Notable similar compounds include:
| Compound | Duration of Action | Primary Use | Unique Features |
|---|---|---|---|
| Talbutal | Short to Intermediate | Sedation | Structural isomer of butalbital |
| Pentobarbital | Short | Anesthesia/Euthanasia | Rapid onset; high potency |
| Phenobarbital | Long | Seizure control | Long half-life; less frequent dosing |
| Butalbital | Intermediate | Headache relief | Often combined with analgesics |
| Talbutal-d5 | N/A | Analytical standard | Deuterated form for precise measurement |
Talbutal-d5's uniqueness lies in its application as an analytical tool rather than a therapeutic agent, differentiating it from other compounds within the same class that are primarily used for clinical purposes .
The incorporation of deuterium into barbiturate structures requires precise chemical strategies to maintain pharmacological relevance while achieving isotopic distinction. Two primary approaches dominate this field: reductive deuteration and site-selective isotopic substitution.
Recent advances in single-electron-transfer (SET) reactions have enabled efficient deuteration of organic compounds. For instance, samarium iodide (SmI₂) paired with deuterium oxide (D₂O) has emerged as a robust system for introducing deuterium at α-positions in amine-containing molecules. Applied to barbiturates, this method could target hydrogen atoms adjacent to nitrogen or oxygen centers, leveraging the electron-deficient nature of these positions. The reaction proceeds via a radical intermediate, where SmI₂ acts as an electron donor, facilitating deuterium transfer from D₂O (Figure 1).
$$
\text{SmI}2 + \text{D}2\text{O} \rightarrow \text{Sm(III)} + 2\text{I}^- + 2\text{D}^- \quad \text{(Radical Generation)}
$$
Deuteration often targets positions influencing metabolic stability. In deuterated drugs like deutetrabenazine, methoxy groups are selectively replaced with deuterated analogs to slow CYP450-mediated demethylation. For Talbutal-d5, analogous strategies could focus on deuterating positions prone to oxidative metabolism, such as alkyl side chains or urea-like moieties. Computational modeling aids in identifying sites where deuterium substitution maximizes the kinetic isotope effect (KIE) without altering receptor binding.
Achieving high isotopic purity (>95% deuterium incorporation) necessitates optimizing reaction parameters and purification protocols. Key factors include:
Chromatographic methods, such as high-performance liquid chromatography (HPLC) with deuterated solvent gradients, resolve isotopic impurities. For example, reversed-phase HPLC using acetonitrile-D₃ and D₂O achieves baseline separation of Talbutal-d5 from non-deuterated contaminants.
Table 1: Comparison of Deuteration Methods for Barbiturates
| Method | Conditions | Deuterium Source | Incorporation (%) | Reference |
|---|---|---|---|---|
| SmI₂/D₂O | 25°C, ethanol, 12 h | D₂O | 98 | |
| Catalytic H-D Exchange | 80°C, Pd/C, D₂O | D₂O | 85 | |
| High-Pressure D₂ | 10 atm, PtO₂, tetrahydrofuran | D₂ gas | 92 |
High-throughput mass spectrometry platforms have revolutionized the analytical characterization of deuterated compounds through enhanced sensitivity, resolution, and sample processing capabilities [6] [7]. Modern triple quadrupole systems demonstrate exceptional performance characteristics for deuterated compound analysis, with sensitivity ratings exceeding four-plus levels and scan speeds optimized for high-throughput applications [8]. These platforms incorporate segmented quadrupoles that increase ion efficiency and neutral blockers that enhance system robustness during extended analytical sequences [8].
The implementation of hydrogen deuterium exchange coupled with mass spectrometry techniques has enabled comprehensive structural characterization of deuterated compounds at unprecedented throughput levels [9] [10]. High-resolution mass spectrometry platforms utilizing data-independent acquisition methods provide simultaneous confirmation of peptide identification and authentication of deuteration calculations through fragment ion analysis [10]. These systems achieve proteomics-grade approaches with considerably reduced analysis time through automated data curation processes [10].
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry represents a significant advancement in deuterated compound analysis [11]. These platforms demonstrate superior resolution and sample throughput compared to conventional high-performance liquid chromatography systems, while maintaining reduced deuterium loss during analysis [11]. The exceptional chromatographic performance makes these systems particularly attractive for hydrogen exchange mass spectrometry experiments involving deuterated standards [11].
Research findings demonstrate that modern high-throughput platforms can achieve analysis speeds of 5-10 seconds per sample, representing several-fold improvements over traditional chromatography-based methods [12]. Critical performance parameters including ionization suppression and carry-over effects have been systematically evaluated for structurally diverse compounds using generic operating conditions [12]. Quantitation data obtained from high-throughput systems show excellent correlation with traditional liquid chromatography mass spectrometry analysis while providing superior sample processing efficiency [12].
| Platform Type | Sensitivity Rating | Scan Speed | Resolution | Analysis Time |
|---|---|---|---|---|
| Triple Quadrupole | ++++ | ++++ | +++ | 5-10 seconds [12] |
| Quadrupole Time-of-Flight | ++++ | +++ | ++++ | 6 minutes [13] |
| High-Resolution Systems | +++++ | ++++ | +++++ | Variable [8] |
The comparative evaluation of solid phase extraction mass spectrometry versus traditional liquid chromatography mass spectrometry reveals significant differences in analytical performance, sample preparation efficiency, and method robustness [14] [15]. Solid phase extraction methods provide superior sample cleanup capabilities and enhanced selectivity for deuterated compound analysis through optimized retention mechanisms [16] [17]. The elimination of liquid-liquid extraction steps in solid phase extraction protocols reduces sample preparation time by more than 50 percent while maintaining comparable or superior analytical performance [18] [19].
Modern solid phase extraction platforms demonstrate excellent recovery rates for deuterated barbiturate compounds, with values ranging from 80 to 90 percent across diverse sample matrices [20]. The implementation of deuterated internal standards in solid phase extraction protocols provides enhanced accuracy and precision compared to non-isotopic internal standards [21] [22]. Research findings indicate that deuterated standards compensate effectively for measurement errors resulting from ion suppression or enhancement effects during mass spectrometry analysis [22].
Traditional liquid chromatography mass spectrometry methods require extensive sample preparation including liquid-liquid extraction and post-extraction derivatization steps that are eliminated in modern solid phase extraction approaches [18] [19]. The simplified protocols associated with solid phase extraction methods result in significant time and labor savings while providing equivalent or superior qualitative and quantitative results [16]. Performance metrics demonstrate that solid phase extraction methods achieve better recovery rates, improved reproducibility, and enhanced sample coverage compared to traditional extraction methodologies [16].
The analytical performance comparison reveals that solid phase extraction methods provide superior matrix effect compensation and reduced carry-over between samples [23]. Validation parameters including linearity, calibration range, accuracy, precision, and selectivity consistently meet or exceed clinical requirements when deuterated internal standards are employed [23]. Inter-day and intra-day precision values for solid phase extraction methods typically range from 1.6 to 7.8 percent and 3.3 to 13.2 percent respectively, with recovery values spanning 78.4 to 111.4 percent [24].
| Analytical Parameter | Solid Phase Extraction | Traditional Liquid Chromatography |
|---|---|---|
| Sample Preparation Time | 50% reduction [18] | Standard protocol |
| Recovery Rate | 80-90% [20] | Variable |
| Inter-day Precision | 3.3-13.2% [24] | Higher variability |
| Intra-day Precision | 1.6-7.8% [24] | Higher variability |
| Matrix Effect Compensation | Superior [23] | Limited |
| Carry-over Effects | Minimal [23] | Significant |
The implementation of online solid phase extraction coupled with liquid chromatography mass spectrometry represents an optimal analytical approach for deuterated compound characterization [15]. This methodology combines the sample cleanup advantages of solid phase extraction with the separation efficiency of liquid chromatography, resulting in enhanced analytical performance and reduced total analysis time [15]. Research demonstrates that online solid phase extraction systems achieve analysis rates exceeding 225 samples per hour while maintaining analytical accuracy and precision comparable to traditional methods [25].
Talbutal-d5 serves as an invaluable research tool for investigating the kinetic properties of gamma-aminobutyric acid type A receptor interactions. The deuterated analog exhibits identical binding characteristics to its non-deuterated counterpart while providing distinct mass spectrometric signatures that enable precise quantification and mechanistic analysis [1] [2].
The compound demonstrates high affinity binding to multiple gamma-aminobutyric acid type A receptor subunits, functioning as a positive allosteric modulator at the benzodiazepine binding site distinct from the gamma-aminobutyric acid orthosteric binding location [3] [2]. Research has established that Talbutal-d5 binds to gamma-aminobutyric acid type A receptors at a specific allosteric site associated with the chloride ionopore, resulting in increased duration of chloride channel opening and prolonged inhibitory effects [3] [4].
| Property | Talbutal | Talbutal-d5 |
|---|---|---|
| Molecular Formula | C11H16N2O3 | C11H11D5N2O3 |
| Molecular Weight (g/mol) | 224.26 | 229.29 |
| Number of Deuterium Atoms | 0 | 5 |
| Mass Difference (Da) | 0 | 5.03 |
| Chemical Structure | 5-allyl-5-sec-butylbarbituric acid | 5-allyl-5-sec-butylbarbituric acid-d5 |
| IUPAC Name | 5-(butan-2-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | Deuterated analog of talbutal |
| CAS Number | 115-44-6 | Not specified |
Studies utilizing patch-clamp electrophysiology techniques have demonstrated that barbiturates including talbutal increase gamma-aminobutyric acid receptor channel mean open time and shift frequency distributions toward longer opening durations [5] [6]. The deuterated form maintains these pharmacological properties while enabling researchers to distinguish between endogenous and exogenously administered compounds through mass spectrometric analysis [1] [7].
Kinetic analysis reveals that barbiturates enhance gamma-aminobutyric acid receptor channel currents by increasing the relative frequency of longer burst states while decreasing shorter burst durations [5]. Specifically, three distinct burst states have been identified, with barbiturates reducing the occurrence of shorter burst states and increasing the proportion of the longest burst state, resulting in enhanced apparent mean open time and mean burst duration [5].
| Subunit | Molecular Weight (Da) | Pharmacological Action | Binding Specificity |
|---|---|---|---|
| Alpha-1 (GABRA1) | 51801.395 | Potentiator | High |
| Alpha-2 (GABRA2) | 51325.85 | Potentiator | High |
| Alpha-3 (GABRA3) | Not specified | Potentiator | High |
| Alpha-4 (GABRA4) | Not specified | Potentiator | High |
| Alpha-5 (GABRA5) | 52145.645 | Potentiator | High |
| Alpha-6 (GABRA6) | Not specified | Potentiator | High |
| Gamma-3 (GABRG3) | Not specified | Modulator | Moderate |
The binding kinetics of Talbutal-d5 demonstrate that barbiturates do not measurably alter the closing rates of open states but instead modify the gating properties by increasing the tendency for gamma-aminobutyric acid to evoke longer bursts rather than increasing burst frequency [5]. Research indicates that deuterated barbiturates retain the same mechanism of action as their non-deuterated counterparts, binding to sites formed by portions of transmembrane segments M1, M2, and M3 of beta-subunits [8].
Fluorescence spectroscopy studies using labeled gamma-aminobutyric acid type A receptors have revealed that barbiturates induce structural changes distinct from those caused by gamma-aminobutyric acid, despite both compounds ultimately producing similar activated channel states [8]. This finding supports the allosteric modulation mechanism and demonstrates that Talbutal-d5 can serve as a probe for understanding receptor conformational dynamics [8].
The compound's utility extends to studying concentration-dependent effects, where low concentrations act as positive allosteric modulators, intermediate concentrations provide direct activation, and high concentrations can produce channel blockade [8] [9]. These diverse pharmacological profiles make Talbutal-d5 particularly valuable for comprehensive receptor characterization studies [9].
Isotopic dilution analysis utilizing Talbutal-d5 represents a gold standard approach for quantitative bioanalytical determinations, providing unparalleled analytical specificity and accuracy in mass spectrometry applications [10]. The technique leverages the identical physicochemical properties of the deuterated internal standard while exploiting the mass difference for precise quantification [11].
The fundamental principle underlying isotopic dilution methodology involves adding a known concentration of Talbutal-d5 to biological samples containing unknown concentrations of talbutal [10] [12]. The isotopic enrichment dilution can then be measured using liquid chromatography-tandem mass spectrometry to calculate the absolute amount of analyte originally present in the sample [10] [13].
| Application Area | Primary Purpose | Key Advantage |
|---|---|---|
| Mass Spectrometry Internal Standards | Quantification accuracy | Identical chemical behavior |
| Pharmacokinetic Studies | ADME profiling | Metabolic stability tracking |
| Drug Metabolism Research | Metabolic pathway elucidation | Isotope effect utilization |
| Quantitative Bioanalysis | Concentration determination | Matrix effect compensation |
| Method Validation | Analytical robustness | Precision enhancement |
| Clinical Bioanalysis | Therapeutic drug monitoring | Patient safety |
| Environmental Analysis | Pollutant detection | Sensitivity improvement |
Talbutal-d5 demonstrates exceptional performance as an internal standard because it possesses identical extraction recovery, ionization response in electrospray ionization mass spectrometry, and chromatographic retention characteristics compared to the native compound [11] [14]. The five-deuterium substitution pattern provides sufficient mass separation to ensure signals appear outside the natural isotopic distribution of talbutal, preventing analytical interference [11] [14].
Research has established that stable isotope dilution liquid chromatography-tandem mass spectrometry methodology offers the highest possible analytical specificity for quantitative determinations [10]. Unlike structural analogs used as internal standards, Talbutal-d5 eliminates concerns about differential ionization, retention time variations, and matrix suppression effects that can compromise analytical accuracy [10] [11].
The compound's utility in pharmacokinetic studies has been demonstrated through its application in drug metabolism and disposition research [15] [16]. Deuterated compounds enable precise tracking of metabolic pathways, assessment of bioavailability, and evaluation of drug-drug interactions [15]. The kinetic deuterium isotope effect inherent in Talbutal-d5 can provide insights into metabolic stability and clearance mechanisms [17] [18].
Quantitative proteomics applications utilizing isotopic dilution principles have shown that stable isotope-labeled compounds enable both relative and absolute protein quantification [19] [16]. When applied to barbiturate research, these methodologies allow for comprehensive analysis of drug-protein interactions and binding kinetics [19].
Method validation studies consistently demonstrate that deuterated internal standards provide superior precision and accuracy compared to structural analogs [14] [20]. The identical physicochemical properties ensure that any analytical variations affecting the analyte equally impact the internal standard, providing optimal compensation for matrix effects and extraction variability [14] [20].
Clinical bioanalysis applications benefit significantly from the enhanced analytical robustness provided by Talbutal-d5 [21] [22]. The compound enables reliable therapeutic drug monitoring and supports pharmacokinetic evaluation in patient populations where matrix variability can compromise analytical accuracy [22] [20].
Environmental analysis applications leverage the sensitivity improvements offered by isotopic dilution techniques [21]. The method's ability to distinguish between background interference and target analytes makes it particularly valuable for trace-level determinations in complex environmental matrices [23] [21].
Quality control considerations for isotopic dilution analysis emphasize the importance of maintaining isotopic purity and stability [14] [24]. Research has identified potential challenges with deuterium exchange reactions under certain storage conditions, highlighting the need for appropriate reconstitution and storage protocols [24].